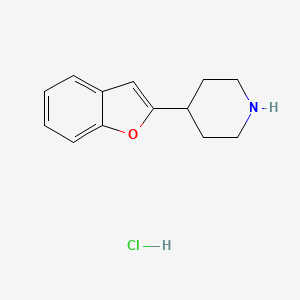

4-(Benzofuran-2-yl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(1-benzofuran-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO.ClH/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10;/h1-4,9-10,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUOZRGRZUTRTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Benzofuran-2-yl)piperidine hydrochloride typically involves the reaction of benzofuran derivatives with piperidine under specific conditions. One common method includes the use of trifluoroacetic anhydride and triethylamine in dichloromethane at 0°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-(Benzofuran-2-yl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-ylmethanol derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that combines a benzofuran moiety with a piperidine ring. Its chemical formula is , which allows it to interact with various biological targets effectively. The synthesis typically involves multi-step processes, including microwave-assisted methods for improved yield and purity .

Neurological Disorders

Research indicates that 4-(Benzofuran-2-yl)piperidine hydrochloride may serve as a potent antagonist for histamine H3 receptors (H3R), which are crucial in regulating neurotransmitter release in the central nervous system. Compounds with similar structures have shown promise in enhancing extracellular levels of neurotransmitters, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study:

A study demonstrated that derivatives of this compound exhibited high potency against H3 receptors, suggesting they could mitigate neurotransmitter deficits associated with neurological disorders .

Cancer Research

The compound's interactions with specific molecular targets have led to investigations into its anti-cancer properties. It has been noted for its potential to inhibit cell growth in various cancer cell lines. For instance, benzofuran derivatives have been synthesized and evaluated for their efficacy against breast and colorectal cancer cells .

Data Table: Anti-Cancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Breast Cancer | 7.9 |

| Compound B | Colorectal Cancer | 92 |

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its structural features enable it to interact with bacterial enzymes and disrupt their functions .

Case Study:

In vitro studies have shown that modifications to the piperidine structure can enhance the antimicrobial efficacy of benzofuran derivatives, indicating a promising avenue for antibiotic development .

Structure-Activity Relationships

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Research has indicated that variations in the benzofuran substituents significantly affect the potency of these compounds against specific receptors .

Mechanism of Action

The mechanism of action of 4-(Benzofuran-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known for its ability to interact with various biological targets, potentially leading to antimicrobial and other pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(Benzofuran-2-yl)piperidine hydrochloride can be compared with other similar compounds, such as:

1-(4-Benzofuran-2-yl-piperidin-1-yl)-2,2,2-trifluoro-ethanone: This compound shares a similar benzofuran-piperidine structure but includes a trifluoroethanone group.

Benzofuran derivatives: Various benzofuran derivatives exhibit similar biological activities and are used in related research applications.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in different fields of research and industry.

Biological Activity

4-(Benzofuran-2-yl)piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H14ClN

- Molecular Weight : 235.71 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential modulator of various receptors in the central nervous system (CNS). Notably, it has been studied for its interactions with histamine receptors and its potential role as an antagonist or inverse agonist.

Key Biological Activities:

-

Histamine H3 Receptor Modulation :

- The compound has been shown to interact with the histamine H3 receptor, which is implicated in regulating neurotransmitter release in the CNS. Antagonists of this receptor can enhance the release of neurotransmitters such as histamine and acetylcholine, potentially benefiting conditions like Alzheimer's disease and narcolepsy .

-

Antimicrobial Activity :

- Preliminary studies have indicated that derivatives of benzofuran-piperidine compounds exhibit antimicrobial properties against pathogens like Mycobacterium tuberculosis. For instance, certain derivatives demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics such as ethambutol .

- Antioxidant Properties :

The mechanism by which this compound exerts its effects involves several pathways:

- Receptor Interaction : By binding to histamine H3 receptors, it may inhibit their activity, leading to increased levels of neurotransmitters in the synaptic cleft.

- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways related to neurotransmitter synthesis and degradation.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of 4-(Benzofuran-2-yl)piperidine hydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming hydrogen and carbon environments, particularly the benzofuran and piperidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric consistency (e.g., C, H, N percentages). For purity assessment, HPLC with UV detection at 254 nm is recommended, using a C18 column and acetonitrile/water gradients .

Q. What safety precautions are critical when handling this compound in aqueous environments?

- Methodological Answer : Avoid contact with water during synthesis or storage, as hydrolysis may degrade the compound. Use anhydrous solvents and moisture-resistant storage (e.g., desiccators with silica gel). Personal protective equipment (PPE), including nitrile gloves and chemical-resistant goggles, is mandatory. In case of accidental exposure, rinse skin/eyes with water for 15 minutes and consult safety protocols from SDS documentation .

Q. How should researchers optimize storage conditions to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at −20°C. Monitor stability via periodic HPLC analysis. Avoid proximity to oxidizers or strong acids, as the piperidine moiety may undergo unwanted reactions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields of this compound derivatives?

- Methodological Answer : Yield variations often stem from reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). For example, using DCM as a solvent with NaOH (as in ) may improve intermediate solubility. Systematic Design of Experiments (DoE) can identify critical factors. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) enhances reproducibility .

Q. What strategies are effective in modifying the benzofuran moiety to enhance biological activity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., halogens at the 5-position of benzofuran) to improve metabolic stability. Sulfonyl or methoxy groups (as in ) can enhance receptor binding affinity. Computational docking studies (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) validate modifications .

Q. How can stability issues in acidic/basic media be mitigated during pharmacokinetic studies?

- Methodological Answer : Conduct pH-dependent stability assays (pH 1–9, 37°C) with LC-MS monitoring. Formulate the compound as a hydrochloride salt (improved solubility) or use enteric coatings to protect against gastric acid. Co-administration with CYP450 inhibitors may reduce hepatic metabolism .

Q. What approaches are used to resolve conflicting bioactivity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, and controls). Validate contradictory results via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Meta-analyses of published data, accounting for structural analogs (e.g., 4-(4-fluorobenzoyl)piperidine in ), can identify trends .

Q. How should researchers assess toxicity risks when limited safety data are available?

- Methodological Answer : Perform in silico toxicity prediction using tools like ProTox-II or ADMETlab. Conduct preliminary in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Cross-reference structurally similar compounds (e.g., 4-benzylpiperidine derivatives in ) for hazard extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.